3-(2,3-dihydro-1H-inden-5-yl)propanoic acid
Overview
Description
3-(2,3-Dihydro-1H-inden-5-yl)propanoic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a propanoic acid group attached to the indene ring system
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Based on the known activities of indole derivatives , it can be inferred that this compound may have a range of potential effects, depending on the specific targets and pathways it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the propanoic acid group.
Hydrogenation: Indene is hydrogenated to form 2,3-dihydroindene.
Carboxylation: The 2,3-dihydroindene is then subjected to carboxylation reactions to introduce the propanoic acid group at the 5-position of the indene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts to improve reaction efficiency and yield, as well as the implementation of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of the indene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1H-inden-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid.
Indole: Another bicyclic compound with a nitrogen atom in the ring system.
Naphthalene: A bicyclic aromatic hydrocarbon with a similar ring structure.
Uniqueness
This compound is unique due to the presence of the propanoic acid group, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)7-5-9-4-6-10-2-1-3-11(10)8-9/h4,6,8H,1-3,5,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDLHBJFDFGPNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.